molecular formula C7H4F3N3 B12499854 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12499854
M. Wt: 187.12 g/mol
InChI Key: PZVFXITWYJYUOP-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused heterocyclic compound features a triazolo[4,3-a]pyridine core, a structure recognized for its broad biological activity and its role as a key building block in the synthesis of various therapeutic agents . The incorporation of a trifluoromethyl group is a strategic modification that often enhances a compound's metabolic stability, membrane permeability, and binding affinity due to the group's high electronegativity and lipophilicity . This compound serves as a privileged precursor for the development of novel bioactive molecules. Its core structure is a notable heme-binding moiety, making it a scaffold of interest for targeting heme-containing enzymes . Research has identified derivatives based on this specific chemotype as a novel class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are investigated for their potential in cancer immunotherapy . Furthermore, structurally related 1,2,4-triazolo[4,3-a]pyridine derivatives have been described in patent literature as positive allosteric modulators of the mGluR2 receptor, indicating potential applications in neuroscience research . The triazolo[4,3-a]pyridine scaffold is also a key component in FDA-approved drugs and various other biologically active compounds, underlining its general importance in pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this high-quality building block to explore new chemical space and develop next-generation therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-4-11-12-6(5)13/h1-4H

InChI Key

PZVFXITWYJYUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine Intermediates

The most common route involves cyclocondensation of 2-hydrazinopyridine derivatives with trifluoromethyl-containing reagents. For example, 3-(cyclopropylmethyl)-7-((4-(4-methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-triazolo[4,3-a]pyridine was synthesized via O-[11C]methylation of a desmethyl precursor using [11C]methyl iodide (19.7% radiochemical yield). This method highlights the utility of hydrazine intermediates in introducing substituents at the 8-position.

Reaction Conditions:

  • Precursor: Desmethyl hydrazine derivative (1b)
  • Reagent: [11C]Methyl iodide
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 5 minutes
  • Yield: 19.7 ± 8.9%

Thiophosphetane-Mediated Dehydration

A patent by CN105452245B describes the synthesis of 8-(trifluoromethyl)triazolopyridines via dehydration of hydrazide intermediates using thiophosphetane reagents (e.g., Lawesson’s reagent). This method achieves high regioselectivity for the 8-position:

Example Reaction:

  • Intermediate: (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanehydrazide (HYDZ)
  • Dehydrating Agent: Lawesson’s reagent (0.52 equivalents)
  • Solvent: Acetonitrile
  • Temperature: 50°C, 2 hours
  • Yield: >90% conversion to target compound

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A green chemistry approach employs solvent-free conditions to synthesize 8-(trifluoromethyl)triazolopyridines in 15–30 minutes:

Procedure:

  • Substrates: 2-Hydrazinopyridine (1 eq.), trifluoromethyl ketone (1.2 eq.)
  • Catalyst: None (neat conditions)
  • Microwave Power: 300 W
  • Temperature: 120°C
  • Yield: 75–88%

Advantages:

  • Eliminates toxic solvents (e.g., POCl₃)
  • Reduces side reactions (e.g., epimerization)

Coupling Reactions with Phosphorus-Based Agents

Alkylation and Coupling

US8993591B2 discloses a multi-step process for 8-(trifluoromethyl)triazolopyridines involving:

  • Alkylation: Reacting 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) with methyl lactate triflate.
  • Coupling: Using HATU or EDCI to form hydrazide intermediates.
  • Cyclization: Thiophosphetane-mediated dehydration (e.g., Belleau’s reagent).

Key Data:

Step Reagent Solvent Yield (%) Purity (%)
Alkylation Methyl lactate THF 95–97 >98
Coupling HATU DCM 85 99.5
Cyclization Belleau’s reagent Acetonitrile 90 99.8

Stereospecific Synthesis

WO2014210042A2 emphasizes stereochemical control during cyclization. Using (R)-configured intermediates, the method achieves >98% enantiomeric excess (ee) by optimizing:

  • Temperature: 25–35°C to minimize epimerization
  • Workup: K₂CO₃-mediated crystallization in acetonitrile/water

Analytical Validation and Challenges

Purity and Stability

  • HPLC Analysis: >99% purity for clinical-grade batches.
  • Stability Issues:
    • Epimerization at C-3 under acidic conditions.
    • Hydrolysis of trifluoromethyl group above 100°C.

Scale-Up Considerations

  • Cost: Thiophosphetane reagents (e.g., Lawesson’s) increase production costs by 20–30%.
  • Alternatives: Phosphorus pentoxide (P₂O₅) reduces costs but lowers yields (70–75%).

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield (%) Time Cost Scalability
Cyclocondensation 70–85 6–12 hours Moderate High
Microwave 75–88 15–30 min Low Moderate
Thiophosphetane 85–90 2–4 hours High High

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents include hydrazine hydrate, substituted aromatic aldehydes, and microwave irradiation for enhanced reaction rates .

Major Products: The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural features, properties, and biological activities of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine and related derivatives:

Compound Name Substituents Molecular Weight Key Properties/Activities References
This compound -CF₃ at position 8 217.12 g/mol High lipophilicity; potential applications in pharmaceuticals and agrochemicals.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -Cl at position 8, -CF₃ at position 6 221.57 g/mol Broad-spectrum herbicidal activity (50% inhibition at 37.5 g a.i. ha⁻¹); safe for crops.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine -NH₂ at position 8, -CH₃ at position 3 164.18 g/mol Improved aqueous solubility due to -NH₂; limited stability in oxidative conditions.
5-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -I at position 5, -CF₃ at position 3 343.02 g/mol Versatile in agrochemicals; promotes crop yield via targeted interactions.
3-[Difluoromethyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -CF₂H at position 3, -CF₃ at position 8 227.12 g/mol Enhanced metabolic stability; antifungal and insecticidal activities.
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine -Cl at position 8, sulfonyl group at position 3 363.75 g/mol Antifungal activity (78.6% inhibition against Rhizotonia erealis at 50 μg mL⁻¹).
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine -Cl at position 8, 4-propylphenyl at position 3 301.78 g/mol Herbicidal activity against dicotyledonous weeds; safe for monocot crops.

Key Structural and Functional Insights:

Positional Effects of Substituents :

  • The trifluoromethyl group at position 8 (as in the target compound) enhances electron-withdrawing effects and steric hindrance compared to its placement at position 6 (e.g., in 8-chloro-6-trifluoromethyl derivatives) .
  • Chlorine at position 8 improves herbicidal activity, but combining it with a trifluoromethyl group at position 6 broadens the spectrum of weed inhibition .

Impact of Functional Groups: Sulfonamide/Sulfone Derivatives (e.g., ): Introduce hydrogen-bonding capabilities, improving target binding in antifungal applications . Amino Groups (e.g., 3-Methyl-8-amine): Increase solubility but may reduce chemical stability due to susceptibility to oxidation . Halogen Substituents (e.g., iodine at position 5): Enhance steric bulk and electronegativity, influencing receptor interactions in agrochemicals .

Biological Activity Trends :

  • Trifluoromethyl and chloro combinations (e.g., 8-chloro-6-trifluoromethyl) exhibit superior herbicidal activity, while sulfone derivatives show promise in antifungal and insecticidal applications .
  • Difluoromethyl substitutions at position 3 improve metabolic stability, making such derivatives suitable for long-acting formulations .

Biological Activity

8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. The compound's structure consists of a triazole fused to a pyridine ring, with a trifluoromethyl group that enhances its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H5F3N4
  • Molecular Weight : 202.14 g/mol
  • CAS Number : 338982-42-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in signaling pathways. For example, it selectively inhibits adenylyl cyclase type 1 (AC1), which plays a role in chronic pain sensitization in the central nervous system. This inhibition leads to reduced cAMP production and may alleviate pain symptoms .
  • Kinase Inhibition : It has demonstrated potential as an inhibitor of c-Met protein kinase, which is implicated in cancer progression. Compounds with similar scaffolds have shown potent inhibition against c-Met with IC50 values in the low micromolar range .
  • GABA Modulation : Some derivatives have exhibited allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology .

Biological Activity Data Table

Activity TypeTarget Enzyme/ProteinIC50 ValueReference
Adenylyl Cyclase InhibitionAC125–50 µM
Kinase Inhibitionc-Met0.005 µM
GABA ModulationGABA ReceptorsNot specified

Case Study 1: Pain Management

A study focused on optimizing a series of pyrimidinone analogues for selective inhibition of AC1 highlighted the efficacy of compounds similar to this compound in reducing pain responses in animal models. The prioritized analogue showed significant promise for further development as a therapeutic agent for chronic pain management .

Case Study 2: Cancer Therapeutics

Research into compounds with a similar structure indicated that they could serve as effective treatments for various cancers by inhibiting c-Met signaling. The findings suggest that modifications to the trifluoromethyl group can enhance potency and selectivity against cancer cell lines .

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